molecular formula C20H43NO2 B1258778 2-Aminoicosane-1,3-diol

2-Aminoicosane-1,3-diol

Cat. No. B1258778
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminoicosane-1,3-diol is an aminodiol that is icosane bearing two hydroxy substituents at positions 1 and 3 as well as an amino substituent at position 2. It is an aminodiol and a sphingoid. It derives from an icosane.

Scientific Research Applications

Catalysis in Synthesis of Amino Alcohols and Diols

  • Synthesis of 1,2-Amino Alcohols and Diols : A study by Ramasastry et al. (2007) explored efficient enantioselective syntheses of ketones containing syn- or anti-1,2-amino alcohols and 1,2-diols using organocatalysis.

Biocatalysis and Pharmaceutical Intermediates

  • Biocatalytic Synthesis of Chiral Amino Alcohols : Smith et al. (2010) discussed a rapid biocatalytic synthesis of chiral amino alcohols, including (2S,3S)-2-aminopentane-1,3-diol, using engineered Escherichia coli transketolase and ω-transaminase (Smith et al., 2010).

Chemical Synthesis and Analysis

  • Synthesis of Chiral Diols : Unni et al. (2005) reported the use of axially chiral 1,1'-biaryl-2,2'-dimethanol diols as effective catalysts in enantioselective hetero-Diels-Alder reactions, highlighting their role in activating aldehyde carbonyl groups through hydrogen bonding (Unni et al., 2005).

Pharmaceutical Analysis

  • Analytical Method Development : Al-Rimawi and Kharoaf (2011) developed a liquid chromatographic method for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating its application in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).

Diastereoselective Synthesis

  • Tandem Rearrangement/Reduction Method : Li et al. (2010) presented a method for the construction of 2-quaternary 1,3-amino alcohols and 1,3-diols, contributing to the field of diastereoselective synthesis (Li et al., 2010).

Additional Applications

  • Other studies explored various aspects of amino diols, including their synthesis, structural characteristics, and potential pharmaceutical applications. This includes the work on the fermentative production of diols as platform chemicals for polymer synthesis (Lee et al., 2003) and the investigation of heat capacity and phase transitions of related compounds (Ying & Lin, 1990).

properties

IUPAC Name

2-aminoicosane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMHYBVQZSPWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoicosane-1,3-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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